An In-depth Technical Guide to Ethyl 2-(2-fluoro-4-nitrophenyl)acetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 2-(2-fluoro-4-nitrophenyl)acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Molecular Overview and Physicochemical Properties
Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a substituted phenylacetate ester. The presence of a fluorine atom and a nitro group on the phenyl ring, ortho and para to the acetate substituent respectively, significantly influences its electronic properties and reactivity. These functional groups make it an attractive intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Table 1: Physicochemical Properties of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate and Related Compounds
| Property | Ethyl 2-(2-fluoro-4-nitrophenyl)acetate (Predicted) | 2-Fluoro-4-nitrophenol[1] | 4-Nitrophenylacetic acid[2] |
| Molecular Formula | C₁₀H₁₀FNO₄ | C₆H₄FNO₃ | C₈H₇NO₄ |
| Molecular Weight | 227.19 g/mol | 157.10 g/mol | 181.15 g/mol |
| Appearance | Pale yellow solid or oil | Off-white to yellow crystalline powder | - |
| Melting Point | Not available | 117-121 °C | - |
| Boiling Point | > 280 °C (estimated) | 281.2 °C | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Insoluble in water. | Soluble in methanol. | - |
Note: Some properties for the title compound are predicted based on the known properties of structurally similar molecules.
Synthesis and Mechanistic Insights
A robust and scalable synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is crucial for its utilization in further research. A plausible and efficient synthetic route involves a two-step process starting from 2-fluorophenylacetic acid.
Step 1: Nitration of 2-Fluorophenylacetic Acid
The initial step is the regioselective nitration of 2-fluorophenylacetic acid to yield 2-fluoro-4-nitrophenylacetic acid. The ortho-para directing effect of the fluorine atom and the deactivating effect of the carboxylic acid group favor the introduction of the nitro group at the para position.
Step 2: Fischer Esterification
The resulting 2-fluoro-4-nitrophenylacetic acid is then esterified to the corresponding ethyl ester via the well-established Fischer esterification method.[3] This acid-catalyzed reaction with an excess of ethanol drives the equilibrium towards the formation of the ester.[3]
Experimental Protocol: Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
Materials:
-
2-Fluorophenylacetic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (absolute)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
Part A: Synthesis of 2-Fluoro-4-nitrophenylacetic Acid
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-fluorophenylacetic acid to a pre-cooled mixture of concentrated sulfuric acid.
-
To this stirring mixture, add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The resulting precipitate (2-fluoro-4-nitrophenylacetic acid) is collected by vacuum filtration, washed with cold water, and dried.
Part B: Synthesis of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate
-
Suspend the dried 2-fluoro-4-nitrophenylacetic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate.
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is dictated by its functional groups: the ester, the nitro group, and the fluorine atom on the aromatic ring.
-
Ester Group: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is a key step in the synthesis of many pharmaceutical intermediates.
-
Benzylic Position: The methylene group adjacent to the phenyl ring (the benzylic position) is activated and can undergo various reactions. For instance, it can be deprotonated with a suitable base to form a carbanion, which can then react with electrophiles. The benzylic position is also susceptible to oxidation.[4][5][6]
-
Fluorine Atom: The fluorine atom can influence the regioselectivity of nucleophilic aromatic substitution reactions on the phenyl ring.
Diagram 2: Key Reactivity Pathways
Caption: Major reaction pathways of the title compound.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts / Wavenumbers | Assignment |
| ¹H NMR | ~1.3 ppm (t, 3H) | -CH₃ of ethyl group |
| ~4.2 ppm (q, 2H) | -CH₂- of ethyl group | |
| ~3.8 ppm (s, 2H) | -CH₂- (benzylic) | |
| ~7.5-8.2 ppm (m, 3H) | Aromatic protons | |
| ¹³C NMR | ~14 ppm | -CH₃ of ethyl group |
| ~62 ppm | -OCH₂- of ethyl group | |
| ~40 ppm | -CH₂- (benzylic) | |
| ~115-160 ppm | Aromatic carbons (complex pattern due to F-C coupling) | |
| ~170 ppm | Carbonyl carbon (C=O) | |
| IR (cm⁻¹) | ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch | |
| ~1740 | C=O stretch (ester) | |
| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretch[7] | |
| ~1250 | C-O stretch (ester) | |
| ~1100 | C-F stretch |
Applications in Drug Discovery and Organic Synthesis
Substituted phenylacetic acids and their esters are important building blocks in medicinal chemistry.[8] The presence of the fluoro and nitro groups in Ethyl 2-(2-fluoro-4-nitrophenyl)acetate makes it a valuable precursor for the synthesis of various biologically active molecules.
-
Synthesis of Heterocycles: The reduction of the nitro group to an amine provides a handle for the construction of various heterocyclic systems, which are common scaffolds in pharmaceuticals.
-
Lead Optimization: The fluorine atom can be strategically incorporated to modulate the physicochemical properties of a drug candidate, such as its metabolic stability and binding affinity.
-
Boronic Acid Derivatives: Phenylacetic acid derivatives can be converted into boronic acids, which have shown significant therapeutic potential.[9]
Safety and Handling
While a specific safety data sheet for Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is not available, the safety precautions for handling this compound can be inferred from data for structurally related molecules like 4-Nitrophenylacetic acid and 4-Nitrophenyl acetate.[2][10][11][12][13][14][15]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[10]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area.[2][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2]
Potential Hazards:
-
May be harmful if swallowed.[11]
-
May cause skin and eye irritation.[12]
-
The nitro group suggests potential for thermal instability.
Always consult a comprehensive and up-to-date Safety Data Sheet (SDS) for any chemical before use and handle with appropriate caution.
Conclusion
Ethyl 2-(2-fluoro-4-nitrophenyl)acetate is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available starting materials is straightforward, and its functional groups offer multiple avenues for further chemical transformations. This guide provides a foundational understanding of its properties and reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.
References
- Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Grynkiewicz, G., & Grynkiewicz, K. (2007). Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. Journal of Fluorescence, 17(4), 433-439.
- Egis Gyogyszergyar Rt. (2009). Process for the preparation of trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride. U.S.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
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Reisman, S. E. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
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Autechem. (n.d.). Exploring 2-Fluoro-4-Nitrophenol: Properties, Applications, and Suppliers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Szatylowicz, H., Siodla, T., Stasyuk, A. J., & Krygowski, T. M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817.
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Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Application of esters in pharmaceutical chemistry. Retrieved from [Link]
- Gouverneur, V., & Tredwell, M. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry, 10, 1193-1199.
- Sorensen-Unruh, C. (2017, February 7). Reactions at the Benzylic Position [Video]. YouTube.
- Massachusetts Institute of Technology. (n.d.). 5.310 (F19)
- Punthasee, P. (2023, February 16). Organic Chemistry 2 - Ch17.16 - Oxidation at the Benzylic Position [Video]. YouTube.
- KIET Group of Institutions. (n.d.).
- Santos, M. A., & Marques, S. M. (2019).
- Bayer Aktiengesellschaft. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. U.S.
- Central Drug House (P) Ltd. (n.d.).
- Shiraishi, T., et al. (2021). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv.
- Li, Y., et al. (2014). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198.
- Sigma-Aldrich. (2024).
- Osbourn, J. (2014, February 16). meta-Fluorotoluene Synthesis [Video]. YouTube.
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